

Application Note: A Scalable Synthesis of *tert*-butyl ((1*R*,2*R*)-2-hydroxycyclohexyl)carbamate

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Compound of Interest

Compound Name:	<i>tert</i> -butyl ((1 <i>R</i> ,2 <i>R</i>)-2-hydroxycyclohexyl)carbamate
Cat. No.:	B053577

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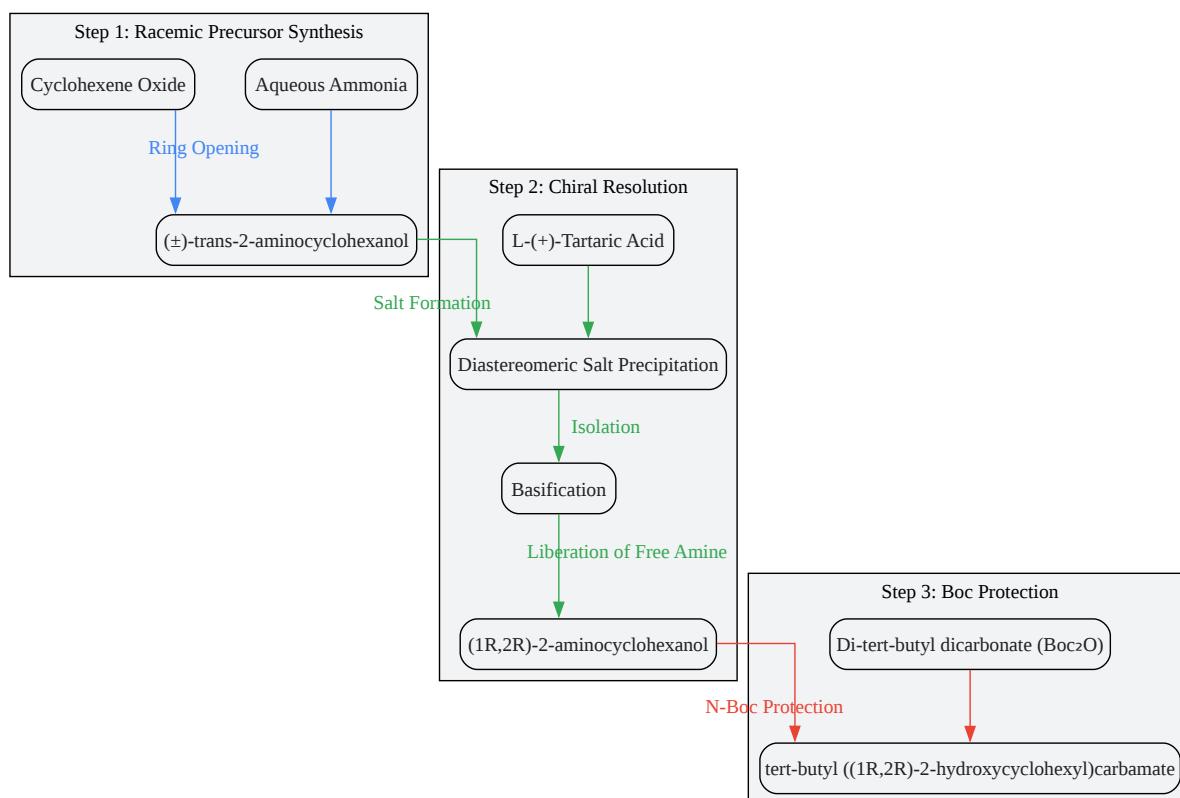
Introduction

tert-butyl ((1*R*,2*R*)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other biologically active molecules. Its stereodefined structure, featuring both a hydroxyl and a Boc-protected amine group on a cyclohexane scaffold, makes it an important intermediate for constructing complex molecular architectures. This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, commencing with the synthesis of racemic trans-2-aminocyclohexanol, followed by chiral resolution to isolate the desired (1*R*,2*R*)-enantiomer, and concluding with the N-Boc protection. The described methods are designed to be robust and scalable for laboratory and pilot plant settings.

Overall Synthesis Workflow

The synthesis is performed in three main stages:

- Synthesis of (±)-trans-2-aminocyclohexanol: Opening of cyclohexene oxide with ammonia.
- Chiral Resolution: Diastereomeric salt formation with L-(+)-tartaric acid to isolate the (1*R*,2*R*)-enantiomer.
- Boc Protection: Reaction of (1*R*,2*R*)-2-aminocyclohexanol with di-*tert*-butyl dicarbonate (Boc₂O) to yield the final product.

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